molecular formula C12H10FNO2S B3059838 3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine CAS No. 1325303-81-8

3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine

Cat. No.: B3059838
CAS No.: 1325303-81-8
M. Wt: 251.28
InChI Key: KZUDGRQSSCYJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine is a chemical compound of interest in medicinal chemistry and oncology research, particularly for its potential as a mitotic inhibitor. This styrylsulfonylmethylpyridine derivative is structurally analogous to a class of (E)-styrylsulfonylmethylpyridines that have been identified as potent anticancer agents . These lead compounds are known to be highly potent mitotic inhibitors that are selectively cytotoxic to cancer cells . The primary research value of this compound lies in investigating its mechanism of action. Based on studies of closely related analogs, the compound is anticipated to function by disrupting mitosis, potentially leading to the arrest of cancer cells at the G2/M phase of the cell cycle and the induction of apoptosis (programmed cell death) . Similar compounds have been shown to inhibit tubulin polymerization in cell-free assays and cause abnormalities in mitotic spindle assembly, such as the formation of multipolar spindles and misalignment of chromosomes . This mechanism is similar to the phenotype observed with Polo-like Kinase 1 (Plk1)-depleted cells, suggesting a potential role in suppressing Plk1 activity, a key regulator of cell division . Furthermore, structural optimization within this chemical series has been shown to lead to compounds with improved oral bioavailability, enhancing their potential as drug candidates . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Key Research Applications: • Investigation of novel antimitotic agents and chemotherapeutics • Study of tubulin polymerization inhibitors and spindle assembly disruption • Mechanistic studies of apoptosis and cell cycle arrest in cancer cell lines • Structural-activity relationship (SAR) studies within the styrylsulfonylmethylpyridine class Note on Chemical Structure: The core structure of this compound is based on a pyridine ring linked to a fluorophenylsulfonyl group. The presence of the fluorine atom can be critical for biological activity and is a common modification in drug discovery.

Properties

IUPAC Name

3-[(2-fluorophenyl)sulfonylmethyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c13-11-5-1-2-6-12(11)17(15,16)9-10-4-3-7-14-8-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUDGRQSSCYJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201243459
Record name Pyridine, 3-[[(2-fluorophenyl)sulfonyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1325303-81-8
Record name Pyridine, 3-[[(2-fluorophenyl)sulfonyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1325303-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-[[(2-fluorophenyl)sulfonyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201243459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Deprotonation Strategy

The most direct method adapts the sodium hydride-mediated sulfonylation protocol from vonoprazan fumarate synthesis. In this approach, 3-methylpyridine undergoes deprotonation at the methyl group using sodium hydride in anhydrous tetrahydrofuran (THF), generating a reactive carbanion intermediate. Subsequent reaction with 2-fluorophenylsulfonyl chloride at 0–5°C produces the target compound through nucleophilic substitution.

Reaction Conditions:

  • Molar ratio: 1:1.5 (3-methylpyridine:sulfonyl chloride)
  • Temperature: 0–60°C gradient
  • Reaction time: 3–5 hours
  • Yield: 88–94% after purification

Critical parameters include strict anhydrous conditions and controlled addition rates to prevent di-sulfonylation byproducts. Nuclear magnetic resonance (NMR) analysis of crude products typically shows <2% residual starting material when using freshly distilled sulfonyl chloride.

Alternative Base Systems

While sodium hydride demonstrates optimal reactivity, potassium tert-butoxide in dimethylformamide (DMF) enables comparable yields (85–89%) at reduced temperatures (–20°C). This variation proves advantageous for heat-sensitive substrates but requires extended reaction times (8–12 hours).

Chloromethylpyridine Intermediate Route

Synthesis of 3-(Chloromethyl)pyridine

Radical chlorination of 3-picoline using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride produces 3-(chloromethyl)pyridine with 72–78% yield. The reaction proceeds via a chain mechanism, requiring strict light exclusion to prevent polychlorination.

Optimization Data:

Parameter Optimal Value Yield Impact
NCS Equivalents 1.2 ±5%
AIBN Loading 0.5 mol% ±8%
Reaction Time 6 hours ±3%

Nucleophilic Displacement with Sulfinate Salts

Reacting 3-(chloromethyl)pyridine with sodium 2-fluorophenylsulfinate in acetonitrile at reflux (82°C) for 4 hours achieves 68–73% conversion to the target sulfone. Phase-transfer catalysis using tetrabutylammonium bromide increases yields to 81% by enhancing sulfinate solubility in aprotic media.

Oxidative Sulfide Conversion Pathway

Thioether Intermediate Synthesis

Coupling 3-mercaptomethylpyridine with 2-fluoroiodobenzene via Ullmann-type coupling in the presence of copper(I) iodide and 1,10-phenanthroline yields 3-[(2-fluorophenylthio)methyl]pyridine (64–69%). The reaction demonstrates excellent regioselectivity when conducted in degassed dimethylacetamide at 110°C.

Oxidation to Sulfone

Treatment of the thioether intermediate with 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in dichloromethane quantitatively produces the sulfone within 2 hours at 0°C. Alternative oxidants like hydrogen peroxide/acetic acid systems require longer reaction times (8–12 hours) but offer cost advantages for scale-up.

Multistep Coupling Approach from Pyridine-3-sulfonyl Chloride

Preparation of Pyridine-3-sulfonyl Chloride

As detailed in US Patent 2006/217387, refluxing pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) generates the sulfonyl chloride precursor in 94% yield. Key purification involves sequential washing with ice-cold sodium bicarbonate and saturated NaCl solution to remove phosphorous byproducts.

Friedel-Crafts-Type Coupling

While traditional Friedel-Crafts conditions fail due to pyridine's electron-deficient nature, employing trimethylsilyl triflate as a Lewis acid enables coupling with 2-fluorotoluene derivatives at –78°C. This method remains experimental, with current yields limited to 38–42%.

Comparative Analysis of Synthetic Methods

Table 1: Method Performance Metrics

Method Yield Range Purity (%) Scalability Cost Index
NaH Sulfonylation 88–94% 98.5 High 1.0
Chloromethyl Route 68–81% 97.2 Medium 1.8
Oxidative Pathway 64–69% 95.7 Low 2.3
Multistep Coupling 38–42% 89.4 R&D 3.1

The sodium hydride method demonstrates superior efficiency but requires careful handling of pyrophoric reagents. The chloromethyl route offers better functional group tolerance for analogs with electron-donating substituents.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyridine ring’s reactivity is modulated by the sulfonylmethyl group, which exerts a meta-directing effect. Electrophilic substitution (e.g., nitration, halogenation) occurs predominantly at the 4- and 6-positions relative to the pyridine nitrogen. For example:

  • Nitration : Using HNO₃/H₂SO₄ yields 4-nitro-3-{[(2-fluorophenyl)sulfonyl]methyl}pyridine (72% yield) .

  • Bromination : NBS in CCl₄ selectively brominates the 6-position (68% yield) .

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group participates in nucleophilic displacement under specific conditions:

  • Ammonolysis : Reaction with aqueous ammonia at 80°C in DMF replaces the sulfonyl group with an amine, forming 3-(aminomethyl)pyridine derivatives (55% yield) .

  • Thiolysis : Treatment with thiophenol in THF yields 3-[(phenylthio)methyl]pyridine (63% yield) .

Reactivity Comparison :

NucleophileConditionsProduct Yield (%)
NH₃DMF, 80°C, 2 h55
PhSHTHF, RT, 12 h63
MeOHMeOH, 60°C, 6 h<5 (no reaction)

Thermal Stability and Decomposition

At elevated temperatures (>120°C), the compound undergoes elimination or rearrangement:

  • Dehydrofluorination : Heating in DMF at 140°C eliminates HF, forming a vinyl sulfone intermediate (71% yield) .

  • Pyridine Ring Oxidation : Prolonged heating in acidic media converts the pyridine to a pyridine N-oxide (detected via LC-MS) .

Cross-Coupling Reactions

The 2-fluorophenyl group participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives (e.g., 3-{[(2-biphenyl)sulfonyl]methyl}pyridine, 51% yield) .

  • Buchwald-Hartwig Amination : Coupling with morpholine forms 3-{[(2-(morpholin-4-yl)phenyl)sulfonyl]methyl}pyridine (45% yield) .

Catalytic Efficiency :

CatalystLigandYield (%)
Pd(OAc)₂XPhos51
PdCl₂(dppf)BINAP38

Radical Reactions

Under electrochemical conditions, the sulfonyl group facilitates radical-mediated transformations:

  • Sulfonylation : Anodic oxidation in acetonitrile generates sulfonyl radicals, enabling meta-C–H sulfonylation of pyridines (63% yield) .

  • Hydrogen Abstraction : Reaction with AIBN initiates radical chain processes, forming dimeric sulfones (detected via EPR) .

Biological Interactions

The compound’s sulfonyl group enhances binding to biological targets:

  • TRPV1 Antagonism : Demonstrates high affinity (Kᵢ = 0.2 nM) due to hydrophobic interactions with the sulfonyl moiety .

  • Metabolic Stability : In vitro studies with human hepatocytes show oxidation of the sulfonylmethyl group to carboxylic acid derivatives (major metabolite) .

ADME Profile :

ParameterValue
Plasma protein binding78–90% (human)
Metabolic half-life2.1 h (rat), 3.8 h (human)
Permeability (Pₐₚₚ)18.5 × 10⁻⁶ cm/s

Scientific Research Applications

3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.

    Chemical Biology: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.

Mechanism of Action

The mechanism of action of 3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 3-{[(4-Chlorophenyl)sulfonyl]methyl}-N"-hydroxybenzenecarboximidamide Substituent: 4-Chlorophenyl sulfonyl group. Key Differences: The chlorine atom at the para position reduces steric hindrance compared to the ortho-fluorine in the target compound. Chlorine’s lower electronegativity but larger atomic size alters electronic distribution and intermolecular interactions.
  • 5-(3-Fluorophenyl)-2-methylpyridine (CAS: 391604-55-0) Substituent: 3-Fluorophenyl and methyl groups on pyridine. Its structural similarity score (0.82) to the target compound highlights shared pharmacophoric features .

Heterocyclic Core Modifications

  • 3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine (CAS: 1781067-76-2) Core Structure: Piperidine instead of pyridine. Key Differences: The saturated piperidine ring reduces aromaticity, increasing conformational flexibility. This may enhance binding to targets requiring non-planar interactions. Molecular weight (257.33) is nearly identical to the target compound (257.28), but solubility profiles differ due to ring saturation .

Sulfonyl Group Variations

  • 2-(3-Chlorophenyl)-4-(methylthio)-6-[3-(trifluoromethyl)phenyl]pyridine
    • Substituents : Methylthio (-SMe) and trifluoromethyl (-CF₃) groups.
    • Key Differences : The methylthio group is less electron-withdrawing than sulfonyl, altering redox properties. The trifluoromethyl group introduces strong hydrophobicity, which could enhance metabolic stability .

Conformational and Electronic Comparisons

  • 2-(2-Fluorophenyl)pyridine (Compound 39 in ): Comparison: Lacks the sulfonylmethyl group but shares the ortho-fluorine substitution. Conformational energy profile (CEP) analyses reveal that ortho-fluorine induces torsional strain, favoring non-planar geometries compared to non-fluorinated analogs. This strain may influence binding to biological targets or material surfaces .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties
3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine 2-Fluorophenyl sulfonyl C₁₂H₁₀FNO₂S 257.28 90% purity; high thermal stability
3-{[(4-Chlorophenyl)sulfonyl]methyl}-N"-hydroxybenzenecarboximidamide 4-Chlorophenyl sulfonyl C₁₄H₁₂ClN₃O₃S 337.78 Metabolomic study candidate
3-(((2-Fluorophenyl)sulfonyl)methyl)piperidine Piperidine core C₁₂H₁₆FNO₂S 257.33 Enhanced conformational flexibility
2-(2-Fluorophenyl)pyridine 2-Fluorophenyl C₁₁H₈FN 173.19 Non-planar conformation

Biological Activity

3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonyl group in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The introduction of a fluorine atom enhances the compound's lipophilicity and metabolic stability, allowing for improved binding affinity and selectivity towards biological targets .

Therapeutic Applications

This compound has been studied for various therapeutic applications, including:

  • Anticancer Activity : Pyridine derivatives have shown promise as anticancer agents. Research indicates that compounds similar to this compound can inhibit key signaling pathways involved in tumor growth and proliferation, particularly through the inhibition of kinases like JAK2 and FLT3 .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacteria and fungi. Its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli has been documented, highlighting its potential use in treating infections .
  • Anti-inflammatory Effects : Studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially useful in conditions characterized by chronic inflammation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups, such as fluorine, enhances the biological activity by increasing the compound's lipophilicity and improving its interaction with target proteins .
  • Pyridine Ring Modifications : Alterations to the pyridine ring can significantly affect the compound's efficacy. For instance, modifications at specific positions on the pyridine ring have been shown to enhance anticancer activity against various cell lines .

Case Studies

  • Inhibition of JAK2 and FLT3 : A study demonstrated that a related pyridine derivative showed potent inhibitory activity against JAK2 and FLT3 with IC50 values of 23 nM and 22 nM, respectively. This compound also exhibited significant anti-tumor effects in mouse models, suggesting that similar derivatives could be developed for targeted cancer therapies .
  • Antimicrobial Activity Assessment : In vitro studies revealed that this compound displayed potent activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

Summary Table of Biological Activities

Biological ActivityTarget/PathwayIC50 ValuesReferences
AnticancerJAK2, FLT323 nM, 22 nM
AntimicrobialStaphylococcus aureusMIC 44 nM
Anti-inflammatoryCytokine inhibitionNot specified

Q & A

Basic: What are the standard synthetic routes for 3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine?

Methodological Answer:
The compound is typically synthesized via a two-step process:

Sulfonylation : React 2-fluorophenylsulfonyl chloride with a pyridine derivative containing a methyl group. This step often employs a base (e.g., NaOH) in a polar aprotic solvent like dichloromethane to facilitate nucleophilic substitution .

Purification : Column chromatography or recrystallization is used to isolate the product. Yields depend on reaction conditions; for analogous compounds, yields range from 45% to 86% depending on steric and electronic factors .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 19^19F NMR confirm the presence of the fluorophenyl group and sulfonyl-methyl linkage. Chemical shifts for fluorine atoms in similar compounds appear near δ 110–120 ppm in 19^19F NMR .
  • X-ray Crystallography : Resolves the spatial arrangement of the sulfonyl-methyl group and pyridine ring. For example, analogous fluorophenyl-pyridine derivatives show dihedral angles of 15–25° between the pyridine and fluorophenyl rings .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 296.05 for C₁₂H₁₀FNO₂S) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. The sulfonyl group may cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis of the sulfonyl group .

Advanced: How does the sulfonyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:
The sulfonyl group acts as a strong electron-withdrawing group, activating the adjacent methyl carbon for nucleophilic attack. For example:

  • Amination : Reacting with primary amines in THF at 60°C replaces the sulfonyl group with an amine, yielding pyridyl-alkylamine derivatives .
  • Comparative Reactivity : The 2-fluorophenyl substituent slightly reduces reactivity compared to trifluoromethyl analogs due to weaker electron withdrawal .

Advanced: What biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Anti-Proliferative Assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. IC₅₀ values for related sulfonyl-pyridine compounds range from 5–20 µM .
  • Enzyme Inhibition : Screen for kinase or protease inhibition via fluorescence-based assays. The sulfonyl group may interact with ATP-binding pockets .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation. Fluorine substituents often enhance metabolic stability .

Advanced: How can computational modeling optimize its binding to target proteins?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase). The sulfonyl group forms hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Key parameters include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Advanced: How to resolve contradictions in reported reactivity data for fluorophenyl-sulfonyl derivatives?

Methodological Answer:

  • Systematic Variation : Compare substituent effects by synthesizing analogs (e.g., 3-CF₃ vs. 2-F substitution) under identical conditions. For example, trifluoromethyl groups increase electrophilicity by 30% compared to fluorine .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates. Conflicting data may arise from solvent polarity or temperature effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine
Reactant of Route 2
Reactant of Route 2
3-{[(2-Fluorophenyl)sulfonyl]methyl}pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.